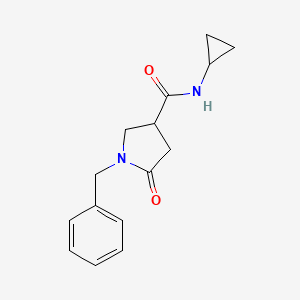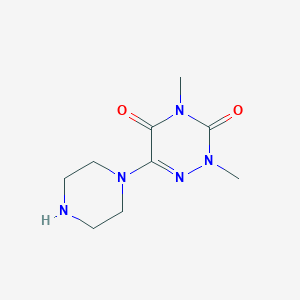
2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione
Übersicht
Beschreibung
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with piperazine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2H-1,2,4-triazine-3,5-dithione: A similar compound with sulfur atoms in place of oxygen atoms in the triazine ring.
6-Piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione: A compound with a similar structure but lacking the methyl groups.
Uniqueness
2,4-Dimethyl-6-piperazin-1-yl-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both piperazine and methyl groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H15N5O2 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
2,4-dimethyl-6-piperazin-1-yl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N5O2/c1-12-8(15)7(11-13(2)9(12)16)14-5-3-10-4-6-14/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
LAKIDVHOOQMBLM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=NN(C1=O)C)N2CCNCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B8672024.png)
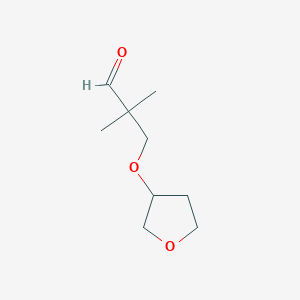

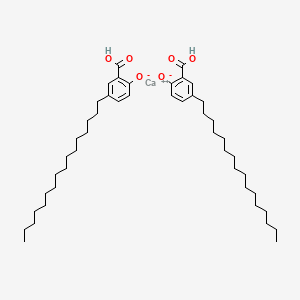
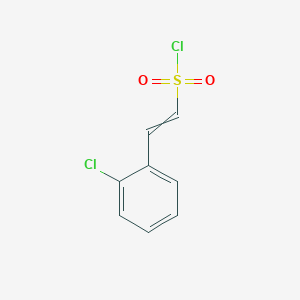

![8-Azabicyclo[4.3.0]non-2-ene](/img/structure/B8672078.png)




![2,3,4,6-Tetrahydropyrano[2,3-d]pyridazin-5-one](/img/structure/B8672109.png)
